![molecular formula C10H8ClNO3 B6162104 4-chloro-7-methoxy-1H-indole-2-carboxylic acid CAS No. 2060051-38-7](/img/no-structure.png)
4-chloro-7-methoxy-1H-indole-2-carboxylic acid
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Description
4-chloro-7-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO3 . It is a derivative of indole, a heterocyclic compound that is important in many biological processes .
Molecular Structure Analysis
The molecular structure of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid consists of an indole ring substituted with a chlorine atom at the 4th position and a methoxy group at the 7th position . The indole ring is also attached to a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid are not fully detailed in the available resources. It is known to be a solid , but other properties such as melting point, boiling point, and density are not specified .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-methoxy-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-1H-indole", "methyl 2-bromoacetate", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "sodium sulfate", "sodium hydride", "dimethylformamide", "methoxyacetic acid" ], "Reaction": [ "Step 1: 4-chloro-1H-indole is reacted with methyl 2-bromoacetate in the presence of sodium hydroxide and methanol to yield 4-chloro-1-(2-bromoacetyl)-1H-indole.", "Step 2: The product from step 1 is hydrolyzed with hydrochloric acid to remove the bromine and yield 4-chloro-1-(2-carboxyacetyl)-1H-indole.", "Step 3: The product from step 2 is treated with sodium bicarbonate to form the corresponding carboxylate salt.", "Step 4: The carboxylate salt from step 3 is acidified with hydrochloric acid to yield 4-chloro-1-(2-carboxyacetyl)-1H-indole.", "Step 5: The product from step 4 is reacted with sodium hydride in the presence of dimethylformamide to form the corresponding indole anion.", "Step 6: The indole anion from step 5 is reacted with methoxyacetic acid to yield 4-chloro-7-methoxy-1H-indole-2-carboxylic acid.", "Step 7: The product from step 6 is purified by recrystallization from diethyl ether and drying over sodium sulfate to yield the final product." ] } | |
CAS RN |
2060051-38-7 |
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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